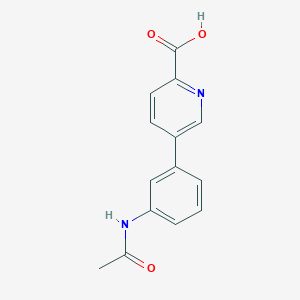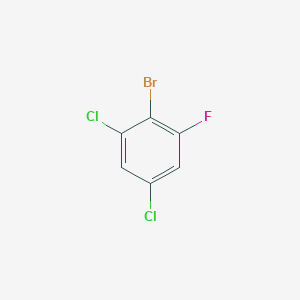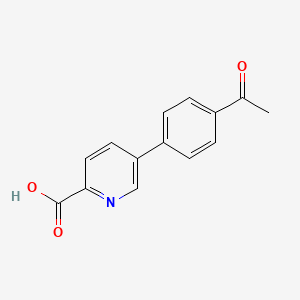
5-(3-Acetylaminophenyl)picolinic acid, 95%
Übersicht
Beschreibung
5-(3-Acetylaminophenyl)picolinic acid (5-APA) is a small molecule compound with a molecular weight of 214.2 g/mol. It is a white, crystalline substance that is soluble in water and other organic solvents. 5-APA is a derivative of picolinic acid and has been used in various scientific research studies for its unique properties. It has been studied for its ability to act as a chelating agent, a catalyst, and an antioxidant. 5-APA has also been studied for its potential therapeutic applications, including its role in the treatment of cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylaminophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been studied for its ability to act as a chelating agent, a catalyst, and an antioxidant. It has also been studied for its potential therapeutic applications, including its role in the treatment of cancer, inflammation, and neurological disorders. 5-(3-Acetylaminophenyl)picolinic acid, 95% has also been used to study the effects of oxidative stress and to investigate the mechanisms of drug action and drug resistance.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylaminophenyl)picolinic acid, 95% is not fully understood. However, it is believed that 5-(3-Acetylaminophenyl)picolinic acid, 95% acts as a chelating agent, binding to metal ions and preventing them from participating in biochemical reactions. Additionally, 5-(3-Acetylaminophenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Finally, 5-(3-Acetylaminophenyl)picolinic acid, 95% has been shown to modulate the activity of enzymes and other proteins, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)picolinic acid, 95% have been studied in both in vitro and in vivo models. In vitro studies have shown that 5-(3-Acetylaminophenyl)picolinic acid, 95% is able to modulate the activity of enzymes and other proteins, as well as scavenge free radicals and protect against oxidative damage. In vivo studies have demonstrated that 5-(3-Acetylaminophenyl)picolinic acid, 95% is able to reduce inflammation and has potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Acetylaminophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized using simple methods. Additionally, it is highly soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to the use of 5-(3-Acetylaminophenyl)picolinic acid, 95% in laboratory experiments. It is not very stable and can degrade over time, making it necessary to use freshly prepared solutions in experiments. Additionally, it can be toxic in high concentrations, so it is important to use appropriate safety precautions when working with the compound.
Zukünftige Richtungen
The potential applications of 5-(3-Acetylaminophenyl)picolinic acid, 95% are vast and continue to be explored. Some of the most promising future directions for research include the use of 5-(3-Acetylaminophenyl)picolinic acid, 95% as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 5-(3-Acetylaminophenyl)picolinic acid, 95% and its interactions with other molecules. Finally, further research is needed to explore the potential applications of 5-(3-Acetylaminophenyl)picolinic acid, 95% in drug delivery systems and the development of new chelating agents.
Synthesemethoden
5-(3-Acetylaminophenyl)picolinic acid, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-aminophenylacetic acid with picolinic acid in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields a product with a purity of 95%. This method is relatively simple and inexpensive, making it an attractive option for scientific research.
Eigenschaften
IUPAC Name |
5-(3-acetamidophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHLCYBTASWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679296 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)picolinic acid | |
CAS RN |
1242339-07-6 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)
![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)








![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)